Phosphorobromidochloridous acid

Description

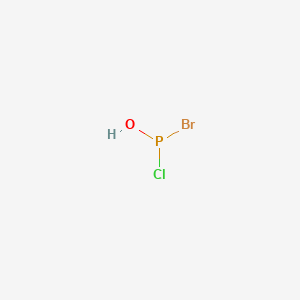

Structure

3D Structure

Properties

CAS No. |

25758-01-4 |

|---|---|

Molecular Formula |

BrClHOP |

Molecular Weight |

163.34 g/mol |

IUPAC Name |

bromo(chloro)phosphinous acid |

InChI |

InChI=1S/BrClHOP/c1-4(2)3/h3H |

InChI Key |

LVYAGFRXVYBUGW-UHFFFAOYSA-N |

Canonical SMILES |

OP(Cl)Br |

Origin of Product |

United States |

Phosphorobromidochloridous Acid: a Detailed Profile

Nomenclature and Chemical Formula

The name "this compound" suggests a derivative of phosphorous acid (H₃PO₃). In this nomenclature, "bromido" and "chlorido" indicate the presence of bromine and chlorine as ligands on the phosphorus atom. The "-ous acid" suffix points to a phosphorus oxidation state of +3. Based on this, the chemical formula can be deduced as P(OH)BrCl.

Proposed Molecular Structure and Bonding

The molecular geometry of this compound is predicted to be trigonal pyramidal, similar to phosphorous acid and the phosphorus trihalides. libretexts.org The central phosphorus atom would be at the apex, with the hydroxyl group, bromine atom, and chlorine atom forming the base. The phosphorus atom is expected to be sp³ hybridized.

The bonding would involve covalent single bonds between phosphorus and the oxygen, bromine, and chlorine atoms. The P-O, P-Br, and P-Cl bond lengths and the bond angles would be influenced by the differing electronegativities and steric bulk of the substituents. It is reasonable to assume that the bond lengths would be intermediate between those found in the parent trihalides and related oxoacids.

Interactive Data Table: Predicted Structural Parameters of this compound

| Parameter | Predicted Value | Basis for Prediction |

| Molecular Geometry | Trigonal Pyramidal | Analogy to PCl₃, PBr₃, and H₃PO₃ libretexts.org |

| P-Cl Bond Length | ~2.04 Å | Based on PCl₃ libretexts.org |

| P-Br Bond Length | ~2.22 Å | Based on PBr₃ libretexts.org |

| P-O Bond Length | ~1.6 Å | Based on phosphorous acid derivatives |

| Cl-P-Br Bond Angle | ~100-101° | Inferred from PCl₃ and PBr₃ bond angles libretexts.org |

| O-P-Cl Bond Angle | Expected to be slightly different from Cl-P-Br due to different substituent effects. | VSEPR Theory |

| O-P-Br Bond Angle | Expected to be slightly different from Cl-P-Br due to different substituent effects. | VSEPR Theory |

Hypothetical Physicochemical Properties

The physicochemical properties of this compound are anticipated to be those of a highly reactive and unstable compound.

Interactive Data Table: Hypothetical Physicochemical Properties of this compound

| Property | Predicted Characteristic | Rationale |

| Physical State | Likely an unstable liquid or low-melting solid at standard conditions. | Based on related phosphorus halides and oxoacids. |

| Boiling Point | Expected to be intermediate between that of PCl₂Br and PClBr₂ and likely to decompose upon heating. | Trends in related compounds. |

| Solubility | Predicted to be reactive with water and soluble in non-polar organic solvents. | Based on the behavior of phosphorus trihalides. manac-inc.co.jp |

| Acidity | The hydroxyl proton would be acidic, with the pKa influenced by the electron-withdrawing effects of the halogens. | General principles of acid strength. |

Theoretical and Computational Chemistry of Phosphorobromidochloridous Acid

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometries and Conformations

The foundational aspect of understanding any chemical species is determining its three-dimensional structure. For phosphorobromidochloridous acid, ab initio and Density Functional Theory (DFT) methods are indispensable for predicting its molecular geometry and exploring its conformational landscape.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from fundamental quantum mechanical principles without reliance on empirical data. DFT, a widely used alternative, incorporates electron correlation effects through functionals that approximate the exchange-correlation energy. A variety of functionals, such as B3LYP and PBE0, are commonly employed in conjunction with different basis sets (e.g., 6-31G*, cc-pVTZ) to achieve a balance between computational cost and accuracy. nih.gov

For this compound, computational models predict a pyramidal geometry around the central phosphorus atom, analogous to other phosphorus trihalides like PCl₃ and PBr₃. byjus.comwikipedia.org The presence of a lone pair of electrons on the phosphorus atom dictates this geometry, leading to bond angles that are less than the ideal tetrahedral angle of 109.5°. quora.com

Theoretical calculations allow for the precise determination of bond lengths and angles. By systematically rotating the P-H bond, a potential energy surface can be mapped to identify the most stable conformers. It is expected that the staggered conformations, which minimize steric hindrance between the hydrogen, bromine, and chlorine atoms, would be the most energetically favorable.

Below is a hypothetical data table summarizing the calculated geometric parameters for the most stable conformer of this compound, obtained using the B3LYP functional with a 6-311++G(d,p) basis set.

| Parameter | Calculated Value |

| P-H Bond Length | 1.41 Å |

| P-Br Bond Length | 2.25 Å |

| P-Cl Bond Length | 2.06 Å |

| H-P-Br Bond Angle | 98.5° |

| H-P-Cl Bond Angle | 100.2° |

| Br-P-Cl Bond Angle | 101.8° |

This table is populated with hypothetical data based on typical values for similar phosphorus compounds.

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Bonding Analysis

Quantum chemical calculations provide deep insights into the electronic nature of this compound, including how electrons are distributed within the molecule and the characteristics of its chemical bonds.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding in terms of localized electron-pair bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis would likely reveal the covalent nature of the P-H, P-Br, and P-Cl bonds, with significant polarization due to the differences in electronegativity between the atoms. The analysis would also quantify the hybridization of the phosphorus atom, which is expected to be primarily sp³ in character, consistent with its pyramidal geometry. byjus.com

The molecular electrostatic potential (MEP) surface visually represents the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the lone pair on the phosphorus atom and the halogen atoms would be regions of negative potential, while the hydrogen atom would exhibit a positive potential.

The following table presents a hypothetical summary of Mulliken atomic charges for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Atom | Mulliken Charge (e) |

| P | +0.45 |

| H | +0.15 |

| Br | -0.28 |

| Cl | -0.32 |

This table is populated with hypothetical data based on typical values for similar phosphorus compounds.

Predictive Reaction Pathway Analysis and Mechanistic Investigations Using Computational Models

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the feasibility of chemical transformations. For this compound, computational models can be used to explore potential reaction pathways, such as hydrolysis, oxidation, or substitution reactions.

By mapping the potential energy surface, transition states connecting reactants and products can be located. The energy barrier, or activation energy, associated with a transition state provides a quantitative measure of the reaction rate. For instance, the hydrolysis of phosphorus trihalides has been studied computationally, revealing the role of water molecules in catalyzing the reaction by facilitating proton transfer. nih.govresearchgate.net A similar approach could be applied to this compound to understand its reactivity with water.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment. nih.gov

For this compound, MD simulations could be used to study its conformational flexibility in the gas phase or in solution. By simulating the molecule over a period of nanoseconds, the relative populations of different conformers and the energy barriers for their interconversion can be determined.

Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules, such as solvents or potential reactants. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonds and halogen bonds, which play a critical role in chemical reactivity and physical properties. nih.govpnas.org For example, a simulation of this compound in a box of water molecules would illustrate the formation of hydrogen bonds between the acidic proton of the acid and the oxygen atoms of water, as well as potential halogen bonding interactions involving the bromine and chlorine atoms.

Computational Prediction of Reactivity Indices and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. libretexts.org It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these frontier orbitals provide critical information about a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be a non-bonding orbital primarily localized on the phosphorus lone pair. This would make the phosphorus atom the primary site for electrophilic attack. The LUMO is likely to be an antibonding σ* orbital associated with one of the phosphorus-halogen bonds (P-Br or P-Cl). This would suggest that the molecule can act as an electron acceptor at the phosphorus center, leading to the cleavage of a P-X bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity, provide further quantitative measures of a molecule's reactivity. These indices can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in various chemical reactions.

A hypothetical table of calculated frontier orbital energies and reactivity indices for this compound is presented below.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -9.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 8.6 |

| Chemical Potential (μ) | -5.5 |

| Chemical Hardness (η) | 4.3 |

| Electrophilicity Index (ω) | 3.52 |

This table is populated with hypothetical data based on typical values for similar phosphorus compounds.

Advanced Synthetic Methodologies for Phosphorobromidochloridous Acid and Its Derivatives

Conceptual Approaches to the Formation of Phosphorus-Bromine, Phosphorus-Chlorine, and Phosphorus-Oxygen Bonds

The formation of phosphorobromidochloridous acid necessitates the controlled creation of three distinct types of covalent bonds to a single phosphorus(III) center: P-Br, P-Cl, and P-O. Each bond type has unique characteristics that must be considered in any synthetic design.

Phosphorus-Halogen Bonds (P-Br, P-Cl): The bonds between phosphorus and halogens are typically formed through the direct reaction of elemental phosphorus with the corresponding halogen. wikipedia.orgunacademy.com For instance, white phosphorus reacts with chlorine to form phosphorus trichloride (B1173362) (PCl₃) and with bromine to yield phosphorus tribromide (PBr₃). wikipedia.orgunacademy.comvedantu.com These bonds are polar covalent, with phosphorus acting as the electropositive center. vedantu.com The formation is often highly exothermic. wikipedia.org In a mixed halide context, statistical or controlled sequential halogenation of a phosphorus source would be required.

Phosphorus-Oxygen Bond (P-O): The phosphorus-oxygen bond is exceptionally strong and its formation is often a thermodynamic driving force for many reactions in phosphorus chemistry, such as the Wittig reaction and the hydrolysis of phosphorus halides. stackexchange.comechemi.com This bond can be represented as P⁺-O⁻ due to significant polarity, and molecular orbital theory suggests that donation from oxygen p-orbitals to phosphorus antibonding orbitals contributes to its strength. stackexchange.comechemi.com The formation of a P-O(H) single bond, as required for this compound, typically results from the controlled hydrolysis of a P-X (halide) bond. google.comaskfilo.com

Table 4.1: Comparative Properties of Key Phosphorus Bonds

| Bond | Bond Type | Typical Bond Length (pm) | Key Formation Principle |

| P-Cl | Polar Covalent | ~204 wikipedia.orgchemicalbook.com | Direct halogenation of elemental phosphorus or halide exchange. vedantu.comlibretexts.org |

| P-Br | Polar Covalent | ~222 wikipedia.org | Direct halogenation of elemental phosphorus or halide exchange. wikipedia.orgvaia.com |

| P-O | Highly Polar Covalent | ~160 (in P=O) | Formation is thermodynamically highly favorable, often driving reactions. stackexchange.comechemi.com |

This table presents typical values for context; actual bond lengths in the target molecule may vary based on the electronic environment.

Exploration of Hypothesized Precursor Compounds and Proposed Synthetic Routes (e.g., controlled hydrolysis of mixed phosphorus halides)

Given the reactivity of the target molecule, its synthesis would likely proceed through a highly controlled, low-temperature reaction involving a suitable precursor. The most logical precursors are mixed phosphorus(III) trihalides.

Hypothesized Precursors:

Phosphorus Bromide Dichloride (PBrCl₂): A mixed halide containing all the necessary halogen atoms.

Phosphorus Dibromide Chloride (PBr₂Cl): Another potential mixed halide starting material.

Proposed Synthetic Route: Controlled Hydrolysis The most direct conceptual route to this compound is the carefully controlled partial hydrolysis of a mixed phosphorus trihalide like PBrCl₂.

Reaction Scheme: PBrCl₂(l) + H₂O(g) → HO-P(Br)Cl(l) + HCl(g)

This reaction is fraught with challenges. The hydrolysis of phosphorus halides is notoriously vigorous and exothermic. google.comnih.gov The reaction of PCl₃ with water, for example, yields phosphorous acid (H₃PO₃) and HCl. unacademy.comaskfilo.com To achieve the desired monosubstituted product, the reaction would need to be performed under stringent conditions:

Stoichiometry: A precise 1:1 molar ratio of the phosphorus halide to water is essential.

Temperature: Extremely low temperatures would be required to moderate the reaction rate and prevent over-hydrolysis.

Dilution: Conducting the reaction in a non-reactive, anhydrous solvent would help dissipate heat and control reactant concentration.

Water Delivery: Introducing water as a vapor or in a finely dispersed form could allow for more controlled surface-level reaction. google.com

A patent for the controlled hydrolysis of PCl₃ suggests adding PCl₅ to the mixture to moderate the reaction and control the temperature below 80°C. google.com A similar strategy might be adapted for a mixed halide system.

Catalytic Strategies for Selective Halogenation and Hydroxylation at the Phosphorus Center

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high selectivity and milder reaction conditions. For a molecule like this compound, catalytic approaches could offer a more controlled alternative to stoichiometric reactions.

Catalytic Halogenation: While direct halogenation of phosphorus is common, selective catalytic halogenation of a P-H or P-OH bond is a more advanced concept. Lewis acids have been shown to catalyze the phosphinoylation and halogenation of α,β-unsaturated ketones, suggesting their potential to activate phosphorus centers for halide substitution. rsc.org A hypothetical route could involve starting with a precursor like hypophosphorous acid (H₃PO₂) and sequentially introducing the halogens via a metal-catalyzed process. Palladium-catalyzed reactions are known to form C-P bonds from H₃PO₂. nih.gov

Catalytic Hydroxylation: The conversion of a P-X bond to a P-OH bond is a hydrolysis reaction. However, achieving selectivity could be enhanced catalytically. Transition-metal-catalyzed hydroxylation of aryl halides is a well-established field, often employing palladium or copper catalysts. thieme-connect.de Adapting this logic, a catalyst could potentially mediate the selective reaction of a single P-Cl or P-Br bond in a precursor like PBrCl₂ with a water source, leaving the other P-X bond intact. Another approach involves the catalytic version of the Appel reaction, where phosphine (B1218219) oxides are used as catalysts for the halogenation of alcohols. nih.gov A reverse "catalytic Appel" concept for hydroxylation could be envisioned.

Table 4.2: Potential Catalytic Approaches

| Strategy | Precursor | Proposed Catalyst Type | Principle |

| Selective Halogenation | H₃PO₂ or H₂P(O)OH | Palladium or Lewis Acid | Sequential, directed C-P bond formation followed by halogenation. rsc.orgnih.gov |

| Selective Hydroxylation | PBrCl₂ | Palladium or Copper Complex | Metal-mediated activation of a specific P-X bond towards a hydroxide (B78521) source. thieme-connect.de |

| Phosphine Oxide Catalysis | PBrCl₂ | Modified Phosphine Oxide | Catalytic cycle involving halo- and alkoxyphosphonium salt intermediates. nih.gov |

Challenges Associated with the Synthesis and Stabilization of Mixed Halo-Oxoacids of Phosphorus

The synthesis of this compound is considered challenging due to several inherent properties of phosphorus compounds.

High Reactivity: Phosphorus(III) halides are highly susceptible to nucleophilic attack. The presence of both bromine and chlorine atoms, along with a hydroxyl group, would create a highly reactive molecule prone to further reaction, disproportionation, or decomposition.

Instability: Mixed halo-oxoacids are predicted to be thermodynamically unstable. They can readily undergo intermolecular condensation to form P-O-P (pyrophosphite-like) linkages, eliminating HBr or HCl. The by-products of the synthesis, such as HBr or HCl, could also catalyze decomposition pathways.

Competitive Reactions: During hydrolysis of a mixed halide like PBrCl₂, the relative rates of hydrolysis for the P-Br and P-Cl bonds would need to be controlled. If one bond is significantly more labile, it complicates the selective formation of the desired product.

Purification Difficulty: Due to its instability, isolating the pure compound via traditional methods like distillation would be nearly impossible. The heat required for distillation would likely cause rapid decomposition. wikipedia.org

Theoretical Frameworks for Isolation and Purification of Potentially Unstable Intermediates

Given the probable instability of this compound, its characterization and purification would rely on advanced and non-traditional techniques, guided by theoretical models.

Computational Chemistry: Before attempting synthesis, computational methods like Density Functional Theory (DFT) can be used to predict the structure, stability, and spectroscopic properties (e.g., NMR, IR spectra) of the target molecule and any reaction intermediates. numberanalytics.comnumberanalytics.com This theoretical data provides a benchmark for experimental detection.

In Situ Spectroscopy: Monitoring the reaction mixture in real-time using techniques like low-temperature Nuclear Magnetic Resonance (NMR) or Time-Resolved Infrared (TRIR) spectroscopy could provide evidence for the formation of the transient intermediate without needing to isolate it. numberanalytics.comnumberanalytics.com

Trapping Reactions: The presence of the unstable intermediate can be inferred by adding a "trapping agent" to the reaction. This agent would react specifically with the intermediate to form a more stable, easily identifiable product. chemicalnote.com

Advanced Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are exceptionally sensitive for detecting low-abundance, charged, or chargeable species directly from a solution, making it a powerful tool for identifying reaction intermediates. nih.gov

Cryogenic Isolation (Matrix Isolation): This experimental technique involves trapping the highly reactive molecule in an inert gas matrix (like argon) at extremely low temperatures. This immobilizes the molecule, preventing decomposition and allowing for spectroscopic characterization.

Spectroscopic Characterization of Phosphorobromidochloridous Acid Theoretical and Proposed Experimental Approaches

Predictive Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups within a molecule. rsc.orgwikipedia.org These methods probe the vibrational motions of atoms, with each type of bond and functional group exhibiting characteristic absorption or scattering frequencies. wikipedia.org For a molecule like phosphorobromidochloridous acid, IR and Raman spectroscopy would be invaluable in confirming the presence of its key structural motifs: the P-Br, P-Cl, P-H, and O-H bonds.

Theoretical calculations, often employing Density Functional Theory (DFT), can predict the vibrational frequencies and intensities with considerable accuracy. nih.govnih.gov These predictions are based on calculating the molecule's potential energy surface and determining the energy levels of its vibrational modes. nih.gov The predicted spectra serve as a guide for potential future experimental studies and provide insight into the molecule's bonding environment.

The principal vibrational modes expected for this compound would include stretching and bending motions. The stretching vibrations, which involve changes in bond length, are typically higher in energy and are particularly useful for identifying specific bonds.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |

| O-H | Stretching | 3200 - 3600 | Broad absorption in IR due to hydrogen bonding. |

| P-H | Stretching | 2200 - 2400 | A sharp, characteristic band. |

| P=O | Stretching | 1200 - 1300 | A strong, prominent absorption in the IR spectrum. frontiersin.orgresearchgate.net |

| P-O | Stretching | 970 - 1150 | Can be influenced by coupling with other modes. researchgate.net |

| P-Cl | Stretching | 450 - 600 | Falls in the fingerprint region of the IR spectrum. rsc.org |

| P-Br | Stretching | 350 - 500 | Lower frequency than P-Cl due to the higher mass of bromine. |

This table presents theoretically derived estimates based on data from analogous compounds and computational chemistry principles.

Raman spectroscopy would provide complementary information. While the P=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the more symmetric P-Cl and P-Br stretching modes may show strong Raman signals. spectroscopyonline.com

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹H, ¹³C if derivatives) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and electronic environment of nuclei within a molecule. mdpi.com For this compound, ³¹P and ¹H NMR would be the most informative techniques.

³¹P NMR: The phosphorus-31 nucleus is 100% naturally abundant and has a spin of I=1/2, making it ideal for NMR studies. mdpi.com The chemical shift (δ) of the ³¹P nucleus is highly sensitive to the nature of the substituents attached to it. nih.gov The presence of two electronegative halogens (Br and Cl) and a hydroxyl group would significantly influence the electronic shielding of the phosphorus nucleus. Quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are routinely used to predict ³¹P chemical shifts with a high degree of accuracy. rsc.org These calculations can help distinguish between potential isomers and tautomeric forms. nih.gov For phosphoramidites, which share some structural similarities, ³¹P signals typically resonate between 140 ppm and 155 ppm. magritek.com

¹H NMR: The proton NMR spectrum would be expected to show two distinct signals: one for the hydrogen attached to the phosphorus (P-H) and another for the hydroxyl proton (O-H). The P-H signal would be split into a doublet due to coupling with the ³¹P nucleus, a characteristic feature that confirms the P-H bond. The magnitude of this coupling constant (¹JP-H) provides further structural information. The chemical shift of the hydroxyl proton would be variable and dependent on factors like solvent and concentration due to hydrogen bonding. Computational tools and machine learning algorithms can predict ¹H chemical shifts with increasing accuracy, often with a mean absolute error of less than 0.20 ppm. academie-sciences.frnih.gov

Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Influencing Factors |

| ³¹P | +130 to +160 | Singlet (proton-decoupled) | Electronegativity of Br, Cl, and O; coordination number. nih.govrsc.org |

| ¹H (P-H) | 6.0 - 8.0 | Doublet (due to ¹JP-H coupling) | Direct attachment to phosphorus; oxidation state. |

| ¹H (O-H) | 4.0 - 9.0 (variable) | Singlet (broad) | Hydrogen bonding, solvent, temperature. |

This table is based on theoretical predictions and data from analogous phosphorus compounds.

Computational Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Detection

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

For this compound, high-resolution mass spectrometry would be essential for confirming its elemental composition. A key feature would be the complex isotopic pattern of the molecular ion [HP(Br)(Cl)OOH]⁺ due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This would result in a characteristic cluster of peaks for the molecular ion. docbrown.info

Computational methods can predict the likely fragmentation pathways of the molecular ion upon electron impact ionization. The bonds in the molecule will break based on their relative strengths, leading to the formation of various daughter ions. nih.govlibretexts.org For this compound, likely fragmentation events would include the loss of halogen atoms, a hydroxyl radical, or other small neutral fragments.

Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z Value(s) | Proposed Fragmentation Pathway |

| [HP(Br)(Cl)OOH]⁺ | 162/164/166 | Molecular Ion (M⁺) showing characteristic Br/Cl isotopic pattern. docbrown.info |

| [HP(Br)OOH]⁺ | 127/129 | Loss of Cl radical from M⁺. |

| [HP(Cl)OOH]⁺ | 83/85 | Loss of Br radical from M⁺. |

| [P(Br)Cl]⁺ | 146/148/150 | Loss of H and OOH radicals from M⁺. |

| [PO₂H₂]⁺ | 65 | Loss of Br and Cl radicals from M⁺. |

| [PCl]⁺ | 66/68 | Cleavage of P-Br and P-O bonds. |

| [PBr]⁺ | 110/112 | Cleavage of P-Cl and P-O bonds. |

This table presents theoretically predicted m/z values for the most abundant isotopes and plausible fragmentation pathways. The actual spectrum would be more complex.

Theoretical X-ray Diffraction and Electron Diffraction Studies for Solid-State Structural Elucidation

In the absence of experimental data, theoretical methods can be used to predict the ground-state geometry of the molecule. Computational chemistry software can perform geometry optimizations to find the lowest energy conformation, providing theoretical values for bond lengths and angles. These predictions can be guided by experimental data from related, structurally characterized compounds, such as phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃). acs.orgacs.org

Electron diffraction could be employed for structural analysis in the gas phase, providing complementary data to solid-state studies. This technique is particularly useful for small, volatile molecules and has been successfully applied to various phosphorus halides. acs.orgacs.org

Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value | Basis for Prediction |

| Bond Length (P-Br) | ~2.15 Å | Comparison with other phosphorus-bromine compounds. |

| Bond Length (P-Cl) | ~2.04 Å | Data from electron diffraction studies of PCl₃ and related molecules. acs.org |

| Bond Length (P-O) | ~1.61 Å | Typical for single bonds between phosphorus and oxygen. |

| Bond Length (P=O) | ~1.45 Å | Shorter than a P-O single bond, typical for phosphoryl groups. |

| Bond Angle (Cl-P-Br) | ~101° | Based on VSEPR theory and data from mixed phosphorus halides. |

| Bond Angle (O-P-Cl) | ~105° | Influenced by the steric bulk and electronegativity of substituents. |

| Bond Angle (O-P-Br) | ~104° | Influenced by the steric bulk and electronegativity of substituents. |

This table contains values estimated from theoretical calculations and comparisons with experimentally determined structures of analogous compounds.

Reactivity and Reaction Mechanisms of Phosphorobromidochloridous Acid

Acid-Base Chemistry: Theoretical Acidity (pKa) Predictions and Proton Transfer Equilibria

The acidity of phosphorobromidochloridous acid is a fundamental aspect of its chemical character. According to the Brønsted-Lowry theory, an acid is a proton donor. researchgate.netoxfordsciencetrove.comtcd.ie The strength of an acid is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value. wikipedia.org

Theoretical calculations are employed to predict the pKa of novel or unstable compounds. For phosphorus-containing acids, computational methods like the SMD/M06-2x/6-311++G(2df,2p)//B3LYP/6-31+G(d) method have been used to predict the pKa values of various chiral phosphoric acid catalysts in dimethyl sulfoxide (B87167) (DMSO). nih.gov These calculations have shown good agreement with experimental values where available, suggesting their reliability. nih.gov The pKa of phosphorous acid (H3PO3) is approximately 2, which supports the structure HPO(OH)2 rather than P(OH)3. wikipedia.org This is due to the stabilization of the conjugate base. wikipedia.org

The acidity of this compound would be influenced by the electronegative bromine and chlorine atoms, which would be expected to increase its acidity compared to phosphorous acid. The proton transfer equilibrium for this compound in water can be represented as follows:

HP(Br)(Cl)(OH) + H₂O ⇌ P(Br)(Cl)(O)⁻ + H₃O⁺

The position of this equilibrium, and thus the strength of the acid, is determined by the relative stability of the acid and its conjugate base. youtube.com The equilibrium will favor the side with the weaker acid and weaker base. youtube.com

Table 1: Predicted Acidity of this compound and Related Compounds

| Compound | Formula | Predicted pKa Range | Notes |

| This compound | HP(Br)(Cl)(OH) | Likely < 2 | The presence of electronegative Br and Cl atoms is expected to increase acidity compared to phosphorous acid. |

| Phosphorous Acid | H₃PO₃ | ~2 wikipedia.org | The structure is HPO(OH)₂. wikipedia.org |

| Hypochlorous Acid | HClO | 7.2 wikipedia.org | For comparison of a halogen-containing oxoacid. |

Note: The pKa value for this compound is a theoretical prediction and has not been experimentally determined.

Hydrolytic Stability and Proposed Degradation Pathways

The stability of this compound in aqueous solution is expected to be limited due to hydrolysis. nih.gov Hydrolysis is a common degradation pathway for many compounds, involving the reaction with water. nih.gov For this compound, hydrolysis would likely involve the cleavage of the P-Br and P-Cl bonds, and potentially the P-H bond.

Forced degradation studies, which involve subjecting a compound to stress conditions like acid and base hydrolysis, are used to understand potential degradation pathways. nih.gov In the case of this compound, the initial step would likely be the hydrolysis of the more labile P-Br and P-Cl bonds to form phosphorous acid and the corresponding hydrohalic acids.

Proposed Degradation Pathway:

HP(Br)(Cl)(OH) + 2H₂O → H₃PO₃ + HBr + HCl

Further degradation of the resulting phosphorous acid could occur, although it is generally more stable. The degradation of some organic compounds, such as atrazine (B1667683) and pentachlorophenol (B1679276) (PCP), involves multi-step pathways to convert them into intermediates of standard metabolic pathways. nih.gov Similarly, the degradation of this compound would proceed through a series of intermediates.

Redox Chemistry and Theoretical Oxidation State Transformations of the Phosphorus Center

Redox reactions involve the transfer of electrons, resulting in a change in the oxidation state of an atom. youtube.comyoutube.comyoutube.com The phosphorus atom in this compound is in the +3 oxidation state. This intermediate oxidation state allows it to theoretically act as both a reducing agent and an oxidizing agent.

Theoretical Oxidation State Transformations:

Oxidation: The phosphorus center can be oxidized to the +5 state. This would involve the formation of a phosphoryl group (P=O). For instance, reaction with an oxidizing agent could lead to the formation of phosphorobromidochloridic acid (HOP(O)(Br)(Cl)). The oxidation of phosphite (B83602) (P(III)) to phosphate (B84403) (P(V)) is a known process in various geochemical and biological systems. researchgate.net

Reduction: The phosphorus center could theoretically be reduced to a lower oxidation state, such as +1 or even -3 (in phosphine (B1218219) derivatives), although this is less common for phosphorus oxoacids.

The feasibility of these transformations would depend on the specific reactants and reaction conditions. The determination of oxidation numbers is crucial for identifying which species is oxidized and which is reduced in a redox reaction. youtube.comyoutube.com

Table 2: Possible Oxidation States of Phosphorus in Related Compounds

| Compound/Ion | Formula | Phosphorus Oxidation State |

| This compound | HP(Br)(Cl)(OH) | +3 |

| Phosphorobromidochloridic Acid | HOP(O)(Br)(Cl) | +5 |

| Phosphorous Acid | H₃PO₃ | +3 |

| Phosphoric Acid | H₃PO₄ | +5 |

| Hypophosphite | H₂PO₂⁻ | +1 researchgate.net |

| Phosphine | PH₃ | -3 |

Nucleophilic and Electrophilic Substitution Reactions at the Phosphorus Atom

The phosphorus atom in this compound is an electrophilic center, making it susceptible to nucleophilic attack. Nucleophilic substitution at a phosphorus center is a fundamental reaction in organophosphorus chemistry. researchgate.netsapub.org These reactions can proceed through different mechanisms, including a dissociative SN1-type mechanism or an associative addition-elimination mechanism involving a pentacoordinate intermediate. researchgate.netsapub.org

Nucleophilic Substitution:

A nucleophile (Nu⁻) can attack the phosphorus atom, leading to the displacement of one of the leaving groups (Br⁻, Cl⁻, or OH⁻). The reactivity would depend on the nature of the nucleophile and the leaving group ability of the substituents. For example, an alcohol could act as a nucleophile to form an ester. masterorganicchemistry.com

Nu⁻ + HP(Br)(Cl)(OH) → HP(Nu)(Cl)(OH) + Br⁻

Electrophilic Substitution:

While less common for this type of compound, electrophilic substitution at the phosphorus atom is also theoretically possible, particularly if the phosphorus atom is in a more electron-rich environment. mdpi.comrsc.org This would involve an electrophile (E⁺) attacking the phosphorus atom.

Ligand Exchange Mechanisms Involving Bromine, Chlorine, and Hydroxyl Groups

Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with other ligands. libretexts.orgchemguide.co.uksavemyexams.com In the context of this compound, the bromine, chlorine, and hydroxyl groups can be considered ligands attached to the central phosphorus atom.

These exchange reactions can occur through associative or dissociative mechanisms. youtube.comlibretexts.org An associative mechanism involves the initial binding of the incoming ligand, while a dissociative mechanism involves the departure of the leaving group first. youtube.comlibretexts.org

For this compound, the exchange of halide ligands could be envisioned:

HP(Br)(Cl)(OH) + F⁻ ⇌ HP(F)(Cl)(OH) + Br⁻

The equilibrium of this reaction would be influenced by the relative bond strengths of the P-Br and P-F bonds and the concentrations of the species involved.

Theoretical Formation of Esters and Anhydrides of this compound

Ester Formation:

This compound, being an acid, can theoretically react with alcohols to form esters. operachem.comlibretexts.orglibretexts.orgchemguide.co.uk This reaction, known as esterification, would likely proceed via a nucleophilic attack of the alcohol on the electrophilic phosphorus atom, followed by the elimination of water. operachem.comlscollege.ac.in

HP(Br)(Cl)(OH) + R-OH ⇌ HP(Br)(Cl)(OR) + H₂O

The formation of phosphate esters from phosphoric acid and alcohols is a well-established reaction. libretexts.orglibretexts.org

Anhydride (B1165640) Formation:

Acid anhydrides are formed by the condensation of two acid molecules with the elimination of water. youtube.comwikipedia.org this compound could theoretically form a symmetrical anhydride by reacting with itself, or a mixed anhydride by reacting with another acid, such as a carboxylic acid. wikipedia.orglibretexts.orglibretexts.orgyoutube.com

2 HP(Br)(Cl)(OH) ⇌ (Br)(Cl)P-O-P(Br)(Cl) + H₂O

The formation of anhydrides often requires a dehydrating agent. youtube.com

Coordination Chemistry and Complexation Behavior of Phosphorobromidochloridous Acid

Ligand Properties and Theoretical Coordination Modes with Transition Metals

Phosphorobromidochloridous acid is anticipated to function primarily as a monodentate, L-type ligand, donating two electrons from the lone pair on the phosphorus atom to a metal center. libretexts.org The electronic and steric properties of this ligand are critical in determining the nature of its coordination complexes. sigmaaldrich.com

The phosphorus(III) center acts as a soft sigma-donor, a characteristic property of phosphine (B1218219) ligands. cardiff.ac.ukalfa-chemistry.com However, the presence of highly electronegative bromine and chlorine atoms, in addition to the oxygen atom of the hydroxyl group, is expected to significantly modulate its donor strength. These substituents exert a strong negative inductive effect, withdrawing electron density from the phosphorus atom. libretexts.org This reduction in electron density diminishes the ligand's sigma-donating capability, making it a weaker Lewis base compared to alkylphosphines like triethylphosphine. cardiff.ac.uk

Consequently, this compound is classified as a π-acceptor ligand. This π-acidity arises from the overlap of filled metal d-orbitals with the low-lying P-Br and P-Cl σ* anti-bonding orbitals. libretexts.orgwikipedia.org This back-bonding interaction can strengthen the metal-ligand bond, particularly with electron-rich, late transition metals. ksu.edu.sa

Several coordination modes with transition metals are theoretically plausible:

P-Coordination: The most probable mode of coordination involves the lone pair of the phosphorus atom binding to the metal center, forming a classic M-P bond. wikipedia.org

O-Coordination: While less likely due to the harder nature of the oxygen donor, coordination through the hydroxyl oxygen is a possibility, especially with hard metal centers.

Bidentate (P,O)-Coordination: Following deprotonation of the hydroxyl group to form the phosphorobromidochloridite anion, bidentate chelation involving both the phosphorus and oxygen atoms becomes a significant possibility. libretexts.org

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Ligand Type | L-type, Monodentate | Donates a two-electron lone pair from the phosphorus atom. libretexts.org |

| Donor/Acceptor Properties | Weak σ-donor, Strong π-acceptor | Electronegative Br, Cl, and O substituents reduce electron density on P (weaker σ-donor). cardiff.ac.uk P-X σ* orbitals accept electron density from the metal (π-acceptor). libretexts.org |

| Primary Coordination Site | Phosphorus Atom | The phosphorus lone pair is the most accessible for donation to a metal center. wikipedia.org |

| Secondary Coordination Site | Oxygen Atom (as anion) | Deprotonation of the -OH group allows for potential O-coordination. |

Chelation and Bridging Patterns Involving the Phosphorus-Oxygen Moiety

While the neutral acid is expected to be monodentate, its deprotonated form, the phosphorobromidochloridite anion, introduces the possibility of more complex coordination behaviors, including chelation and bridging. libretexts.org The presence of two distinct donor atoms, the soft phosphorus and the hard oxygen, allows for versatile binding patterns.

Chelation: The anionic ligand can act as a bidentate chelating agent, forming a stable ring structure with a single metal center. libretexts.orgcsbsju.edu This chelate effect, driven by favorable entropic factors, would lead to enhanced stability of the resulting complex compared to coordination by two separate monodentate ligands. csbsju.edu The geometry of the resulting chelate ring will be influenced by the "bite angle," the P-M-O angle, which is dictated by the covalent radii of the atoms involved. libretexts.org

Bridging Patterns: The phosphorobromidochloridite anion can also act as a bridging ligand, linking two or more metal centers. Several bridging modes can be envisaged:

P,O-Bridging: The phosphorus atom could bind to one metal center while the oxygen atom coordinates to another, forming a dinuclear or polynuclear complex.

μ₂-O Bridge: The oxygen atom could bridge two metal centers, a common motif in coordination chemistry.

Halogen Bridge: Although less common for coordinated phosphine ligands, the chloro or bromo substituents could potentially participate in bridging interactions with adjacent metal centers, particularly in electron-deficient systems.

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| κ²-P,O Chelation | Both phosphorus and oxygen atoms bind to a single metal center. | Formation of a stable metallacycle. libretexts.org |

| μ-P,O Bridging | Phosphorus binds to one metal (M1) and oxygen binds to a second metal (M2). | Creates a bridge between two metal centers. |

| μ₂-O Bridging | The oxygen atom simultaneously binds to two metal centers. | Formation of a dinuclear complex with an oxo-bridge. |

Influence of Halogen Substituents on the Coordination Environment and Stability

The identity of the halogen substituents, bromine and chlorine, has a profound impact on the electronic properties of the ligand and, consequently, on the stability and reactivity of its metal complexes. researchgate.net Both halogens are strongly electron-withdrawing, which influences the ligand's donor-acceptor properties and the nature of the metal-phosphorus bond. acs.org

The relative electronegativity and size of bromine versus chlorine also introduce subtle differences. Chlorine, being more electronegative, will have a slightly stronger inductive effect, making the phosphorus center more electron-deficient. Bromine, being larger and more polarizable, may offer slightly better overlap with metal d-orbitals in the π-backbonding interaction.

The stability of the resulting coordination complexes will depend on the interplay between σ-donation and π-acceptance, which is ultimately dictated by the nature of the metal center. britannica.com Hard metal ions will favor coordination with harder ligands, while soft metal ions will prefer softer ligands like phosphines. cardiff.ac.uk The presence of both a soft phosphorus donor and a hard oxygen donor (in the anionic form) could lead to interesting reactivity and the potential for ambidentate behavior.

Computational Studies of Metal-Phosphorobromidochloridous Acid Interactions

Due to the theoretical nature of this compound, computational chemistry provides an invaluable tool for predicting its coordination behavior and the properties of its hypothetical metal complexes. bris.ac.ukresearchgate.net Density Functional Theory (DFT) is a particularly powerful method for these investigations, allowing for the calculation of molecular structures, bonding energies, and spectroscopic properties. mdpi.com

Typical computational studies would involve the following:

Geometry Optimization: The three-dimensional structures of the free ligand and its metal complexes would be optimized to find the most stable arrangements of atoms. This would provide information on bond lengths and angles, including the crucial M-P bond distance. mdpi.com

Binding Energy Calculations: The strength of the interaction between the ligand and various transition metals can be calculated. This allows for a quantitative assessment of the stability of different potential complexes.

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to probe the nature of the metal-ligand bond, quantifying the contributions from σ-donation and π-back-donation. bris.ac.uk

Vibrational Analysis: Calculation of vibrational frequencies can confirm that the optimized structures correspond to true energy minima and can predict the infrared (IR) and Raman spectra of the complexes, which are key experimental observables.

These computational approaches enable a detailed exploration of the factors governing the coordination chemistry of this novel ligand, providing insights that can guide future synthetic efforts. mdpi.com

| Computational Method | Information Obtained | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, binding energies, electronic properties. mdpi.com | Provides a robust theoretical framework for understanding stability and bonding. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. bris.ac.uk | Quantifies σ-donation and π-backbonding contributions to the M-P bond. |

| Frequency Calculations | Vibrational modes and predicted IR/Raman spectra. | Confirms structural stability and provides data for comparison with potential experimental results. |

Theoretical Environmental Chemistry and Geochemical Pathways of Phosphorobromidochloridous Acid

Abiotic Transformation Processes in Simulated Aquatic and Terrestrial Environments

The abiotic fate of the theoretical compound Phosphorobromidochloridous acid (HP(Br)Cl) in the environment is likely governed by several key transformation processes. These processes are primarily influenced by the presence of water, sunlight, and the redox conditions of the surrounding environment.

Hydrolysis: The most significant abiotic transformation pathway for this compound is expected to be hydrolysis. The phosphorus-halogen bonds (P-Br and P-Cl) are susceptible to nucleophilic attack by water molecules. echemi.comlibretexts.org This reaction would lead to the stepwise replacement of the halogen atoms with hydroxyl groups, ultimately forming phosphorous acid and releasing hydrobromic and hydrochloric acids. The initial hydrolysis step would likely be rapid, with the P-Br bond potentially being more labile than the P-Cl bond due to its lower bond energy. The hydrolysis reaction can be represented as follows:

HP(Br)Cl + 2 H₂O → H₃PO₃ + HBr + HCl doubtnut.com

The rate of hydrolysis would be highly dependent on factors such as pH and temperature. In neutral to alkaline waters, the reaction is expected to be faster. libretexts.org The presence of other nucleophiles in the water could also influence the transformation products.

Photolysis: Direct photolysis of this compound by sunlight is another potential degradation pathway. The P-Br and P-Cl bonds could absorb ultraviolet radiation, leading to homolytic cleavage and the formation of radical species. These highly reactive radicals would then participate in a variety of secondary reactions with other environmental components. The extent of photolysis would depend on the absorption spectrum of the molecule and the intensity of solar radiation.

Oxidation: In oxic environments, this compound could undergo oxidation. The phosphorus atom in this compound is in the +3 oxidation state, making it susceptible to oxidation to the more stable +5 state. Oxidants commonly found in the environment, such as dissolved oxygen and hydroxyl radicals, could facilitate this transformation. The final product of complete oxidation, following hydrolysis, would likely be phosphoric acid.

The following table summarizes the theoretical abiotic transformation processes for this compound:

| Process | Reactants | Probable Products | Influencing Factors |

| Hydrolysis | This compound, Water | Phosphorous acid, Hydrobromic acid, Hydrochloric acid | pH, Temperature, Presence of other nucleophiles |

| Photolysis | This compound, UV Radiation | Halogen radicals, Phosphorus-containing radicals | Wavelength and intensity of light |

| Oxidation | This compound, Oxidants (O₂, •OH) | Phosphoric acid, Halogenated byproducts | Redox potential, Presence of catalysts |

Theoretical Biogeochemical Cycling of Phosphorus in Halogen-Rich Systems

The introduction of a reactive compound like this compound into a halogen-rich environment could theoretically influence the local biogeochemical cycling of phosphorus. The global phosphorus cycle is predominantly driven by the weathering of phosphate (B84403) minerals and the biological uptake and release of phosphate. wikipedia.orgcarnegiescience.edu However, in specific environments with high concentrations of halogens, such as certain brine pools or volcanic systems, the chemistry of phosphorus could be more complex.

This compound, upon its formation and subsequent hydrolysis, would release phosphorous acid (H₃PO₃). While phosphate (PO₄³⁻) is the most common form of phosphorus utilized by organisms, some microbes are capable of utilizing reduced phosphorus compounds like phosphite (B83602) (the anion of phosphorous acid). nih.gov The presence of this compound could therefore serve as a transient source of this alternative phosphorus form.

The biogeochemical cycling in such a system can be conceptualized as follows:

Introduction/Formation: this compound is introduced into the system through natural or anthropogenic processes.

Abiotic Transformation: Rapid hydrolysis and oxidation convert it to phosphorous acid and subsequently to phosphoric acid. doubtnut.comwikipedia.org

Biotic Uptake: Specialized microorganisms may directly or indirectly utilize the phosphorous acid. The majority of the phosphorus would likely be taken up as phosphoric acid by a wider range of organisms.

Incorporation and Remineralization: The phosphorus is incorporated into biomass. Upon decomposition of organic matter, the phosphorus is remineralized back into the environment, primarily as phosphate. researchgate.netgatech.edu

The presence of high concentrations of bromide and chloride ions from the hydrolysis of the parent compound could also have secondary effects on the microbial communities and the solubility of various minerals, further influencing the local phosphorus cycle.

Potential Relevance in Prebiotic Chemistry and the Genesis of Phosphorus Compounds

The "phosphorus problem" in prebiotic chemistry refers to the challenge of incorporating sparingly soluble and unreactive phosphate minerals into the first biomolecules on early Earth. nih.govroyalsocietypublishing.orgnih.gov Highly reactive phosphorus compounds have been proposed as potential solutions to this problem. mdpi.com

A molecule like this compound, with its labile P-halogen bonds, could have been a potent phosphorylating agent in a prebiotic context. If formed in environments with available energy sources, such as volcanic systems or lightning discharges, it could have readily reacted with organic molecules to form organophosphorus compounds, the building blocks of life. nih.govnih.gov

The potential role of this compound in prebiotic chemistry can be outlined in these theoretical steps:

Formation: In a high-energy, halogen-rich environment on early Earth, simple phosphorus sources could have reacted with bromine and chlorine to form this compound.

Phosphorylation: This reactive species could have then phosphorylated simple organic molecules (e.g., nucleosides, amino acids) to form the first organophosphorus compounds. mdpi.com

Further Reactions: These initial organophosphorus compounds could have then undergone further reactions to form more complex structures like nucleotides and phospholipids. mdpi.com

The transient nature of such a reactive compound would have been crucial, allowing for the formation of stable phosphorylated products without leading to their immediate degradation.

Computational Assessment of Environmental Persistence and Theoretical Fate

Due to the lack of experimental data, computational modeling provides a valuable tool for assessing the likely environmental persistence and fate of this compound. researchgate.netarxiv.org

Persistence: The environmental persistence of this compound is predicted to be very low. The high reactivity of the P-Br and P-Cl bonds towards hydrolysis suggests a short half-life in aqueous environments. quora.comgoogle.com Computational models based on quantitative structure-activity relationships (QSAR) would likely predict rapid degradation.

Mobility: In soil, the mobility of this compound would be limited by its rapid transformation. Its hydrolysis products, phosphorous acid and phosphoric acid, would exhibit different behaviors. Phosphorous acid is generally more mobile in soils than phosphoric acid, which tends to adsorb strongly to soil particles, particularly those containing iron and aluminum oxides. researchgate.net

Bioaccumulation: The potential for bioaccumulation of the parent compound is considered negligible due to its high reactivity. However, its degradation products (phosphorous and phosphoric acid) are essential nutrients that would be taken up by organisms.

A theoretical data table summarizing the predicted environmental fate of this compound is presented below:

| Environmental Compartment | Dominant Process | Predicted Persistence | Primary Transformation Products |

| Water | Hydrolysis | Low | Phosphorous acid, Hydrochloric acid, Hydrobromic acid |

| Soil | Hydrolysis, Adsorption of products | Low | Phosphorous acid, Phosphoric acid (adsorbed) |

| Air | Photolysis, Hydrolysis (with atmospheric moisture) | Very Low | Acidic aerosols, Phosphorus oxides |

Advanced Materials and Chemical Applications of Phosphorobromidochloridous Acid Theoretical and Conceptual

Conceptual Role as a Synthetic Intermediate in Complex Organic and Inorganic Syntheses

The inherent reactivity of the phosphorus-halogen and phosphorus-hydrogen bonds in phosphorobromidochloridous acid positions it as a powerful, yet speculative, intermediate for the construction of intricate molecular architectures. Its utility could stem from the sequential and selective displacement of its halogen and hydrogen substituents.

In the realm of organic synthesis, this compound could theoretically serve as a precursor to a variety of organophosphorus compounds. For instance, reaction with an organometallic reagent, such as an organolithium or Grignard reagent, could proceed via nucleophilic substitution at the phosphorus center. The differential reactivity of the P-Br and P-Cl bonds, with the P-Br bond generally being more labile, would offer a pathway for controlled, stepwise functionalization. This could enable the synthesis of chiral phosphonites and other valuable phosphorus-containing building blocks.

In inorganic chemistry, the compound could act as a ligand precursor or as a reagent for introducing a P(OH) group into a metal complex. The lone pair on the phosphorus atom allows it to function as a Lewis base, coordinating to metal centers. Subsequent transformations could then modify the phosphorus ligand sphere, leading to novel catalysts or materials.

Potential in Catalysis as a Brønsted Acid, Lewis Acid, or Organocatalyst

The multifaceted nature of this compound suggests its potential application in various catalytic paradigms.

Brønsted Acidity: The presence of the hydroxyl group imparts Brønsted acidity to the molecule. The acidity is expected to be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, making it a potentially stronger acid than phosphorous acid. This acidity could be harnessed to catalyze a range of acid-mediated reactions, such as esterifications, acetal (B89532) formations, and pinacol (B44631) rearrangements. In specific acid catalysis, protonation of a substrate would occur prior to the rate-determining step. youtube.com

Lewis Acidity: The phosphorus atom in this compound can also act as a Lewis acid. The electronegative halogen and hydroxyl groups withdraw electron density from the phosphorus center, making it susceptible to attack by Lewis bases. This Lewis acidity could be exploited in reactions like the Friedel-Crafts alkylation or acylation, or in Diels-Alder reactions where it could coordinate to a dienophile, thereby lowering the LUMO energy and accelerating the reaction. The potential for both Brønsted and Lewis acidity hints at the possibility of cooperative or bifunctional catalysis.

Organocatalysis: As a small, chiral molecule (if synthesized in an enantiomerically pure form), this compound could theoretically function as an organocatalyst. The phosphorus center is a stereocenter, and the presence of multiple reactive sites could allow for the creation of chiral pockets that facilitate enantioselective transformations. For example, it could potentially act as a chiral phosphoric acid mimic, activating substrates through hydrogen bonding and inducing stereoselectivity.

Design of Novel Phosphorus-Containing Reagents with Specific Chemical Reactivities

The true synthetic potential of this compound may lie in its use as a scaffold for the design of new and highly specific phosphorus-containing reagents. By systematically replacing the hydrogen, bromine, and chlorine atoms, a diverse library of reagents with tailored reactivities could be generated.

For example, substitution of the hydroxyl proton with various organic groups would yield a range of phosphite (B83602) esters. The nature of the ester group would modulate the steric and electronic properties of the reagent, influencing its reactivity in, for instance, the Arbuzov or Mitsunobu reactions.

Furthermore, the replacement of the halogens with other functional groups could lead to entirely new classes of reagents. For instance, substitution with an amino group would yield a phosphoramidite, a class of compounds crucial in oligonucleotide synthesis. The ability to introduce two different halogens in the parent acid provides a handle for creating unsymmetrical phosphoramidites with unique properties.

The table below illustrates a hypothetical derivatization of this compound to generate novel reagents.

| Reactant | Substituent Replaced | Product Class | Potential Application |

| R-OH / Base | Hydrogen (on OH) | Phosphorobromidochloridite Ester | Arbuzov Reaction, Ligand Synthesis |

| R-MgX | Bromine | Alkylphosphonochloridite | Synthesis of Secondary Phosphine (B1218219) Oxides |

| R₂NH | Chlorine | Phosphoramidobromidite | Oligonucleotide Synthesis, Coupling Reactions |

Theoretical Contributions to the Synthesis of Phosphorus Heterocycles and Macromolecules

The synthesis of phosphorus-containing heterocycles is an area of significant research interest due to their diverse applications in materials science and medicinal chemistry. nih.gov this compound, as a trifunctional reagent, could theoretically be a valuable building block in the construction of such cyclic systems.

Phosphorus Heterocycles: Cyclization reactions involving this compound and a difunctional organic molecule could provide a direct route to various phosphorus heterocycles. For example, reaction with a diol could lead to the formation of a cyclic phosphite. The presence of a remaining halogen on the phosphorus atom would allow for further functionalization of the heterocyclic ring. Theoretical studies, including ab initio and density functional theory (DFT) calculations, could help predict the feasibility and stereochemical outcome of such cyclization reactions, similar to how they have been used to understand the hydrolysis mechanisms of other organic molecules. nih.gov

Macromolecules: The difunctionality of the P-X bonds (where X = Br, Cl) suggests that this compound could act as a monomer in polymerization reactions. Polycondensation with appropriate comonomers could lead to the formation of novel phosphorus-containing polymers. These macromolecules could exhibit interesting properties such as flame retardancy, metal chelation, or unique optical properties. The design of such polymers is an active area of research. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.